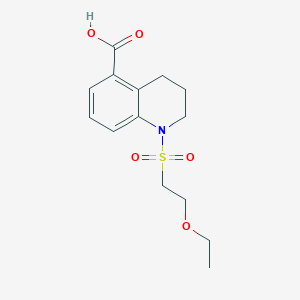![molecular formula C13H17NO5S B7569752 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid, also known as OSB, is a chemical compound that has gained attention for its potential use in scientific research. It is a white crystalline powder with a molecular formula of C12H15NO5S and a molecular weight of 285.32 g/mol. OSB has been studied for its ability to inhibit the activity of certain enzymes, which has led to its investigation as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves its binding to the active site of the target enzyme, leading to inhibition of its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid used. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has been shown to have various biochemical and physiological effects, depending on the specific enzyme being targeted. Inhibition of DPP-IV has been shown to increase insulin secretion and improve glucose tolerance, while inhibition of α-glucosidase has been shown to reduce postprandial hyperglycemia. 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has also been studied for its potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of their activity. However, 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid may also have off-target effects and its inhibition of multiple enzymes may complicate interpretation of results. Additionally, the synthesis of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid. One area of interest is its potential therapeutic use for diseases such as diabetes and obesity. Further studies are needed to determine the efficacy and safety of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid in these contexts. Additionally, 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid may have potential applications in other areas of enzymology, such as cancer research and drug discovery. Further research is also needed to better understand the mechanism of action of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid and its effects on different enzymes and biological processes.
Synthesemethoden
The synthesis of 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid involves a multistep process that starts with the reaction of 2-chloromethylbenzoic acid with oxirane. The resulting intermediate is then reacted with sodium methoxide and sulfonyl chloride to form the final product. The synthesis method has been optimized to produce high yields of pure 3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid has been studied for its potential use in scientific research, particularly in the field of enzymology. It has been shown to inhibit the activity of certain enzymes, including dipeptidyl peptidase IV (DPP-IV) and α-glucosidase. These enzymes are involved in the regulation of glucose metabolism and their inhibition has been investigated as a potential therapeutic approach for diseases such as diabetes and obesity.
Eigenschaften
IUPAC Name |
3-[(oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-13(16)11-4-1-3-10(7-11)8-14-20(17,18)9-12-5-2-6-19-12/h1,3-4,7,12,14H,2,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBGHSGNEWEJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![1-[3-(Aminomethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7569681.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)



![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)


